Diphenethylamine, hydrochloride
Description
Contextualization within the Phenethylamine (B48288) Compound Class
Diphenethylamine (B1265890) is a derivative of phenethylamine, a foundational structure for a broad and diverse class of organic compounds. The phenethylamine core consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.orgwikipedia.org The versatility of this structure allows for the substitution of hydrogen atoms on the phenyl ring, the sidechain, or the amino group, giving rise to a vast family of substituted phenethylamines. wikipedia.orgwikipedia.org
This chemical class is notable for containing a wide array of psychoactive substances that fall into various drug categories, including central nervous system stimulants (like amphetamine), hallucinogens (such as mescaline and DOM), and entactogens (for example, MDA). wikipedia.orgunodc.org The specific biological activity of a substituted phenethylamine is determined by the nature and position of its chemical substituents. wikipedia.org Many compounds within this class are utilized as antidepressants, appetite suppressants, and bronchodilators. wikipedia.org Phenethylamine itself is a natural monoamine alkaloid that acts as a central nervous system stimulant in humans. wikipedia.org
Historical Perspectives in Chemical Synthesis and Early Pharmacological Investigations of Diphenethylamines
The synthesis of diphenethylamine derivatives has been approached through various chemical routes. Straightforward methods often involve the N-alkylation of a precursor molecule like 3-[2-(phenylethylamino)ethyl]phenol with an appropriate alkyl bromide. nih.gov More advanced techniques, such as continuous end-to-end flow synthesis, have also been developed for related compounds like diphenhydramine (B27) hydrochloride. rsc.orgallfordrugs.com This method offers advantages in terms of atom economy and waste minimization by reacting starting materials without additional solvents at high temperatures, yielding the product directly as a molten salt. rsc.orgallfordrugs.com
Early pharmacological interest in the diphenethylamine class was driven by the diverse biological activities exhibited by phenethylamines in general. Research has particularly focused on their interaction with the central nervous system. ontosight.ai A significant area of investigation has been the development of diphenethylamine derivatives as ligands for opioid receptors, especially the kappa opioid receptor (KOR). nih.gov The KOR is a target for treating numerous human disorders, including pain, depression, anxiety, and addiction. nih.govresearchgate.net The discovery that KOR activation does not typically lead to the severe side effects associated with mu-opioid receptor (MOR) agonists spurred the exploration of diphenethylamines as potentially safer therapeutic agents. nih.gov These early studies laid the groundwork for understanding the structure-activity relationships within this chemical family, demonstrating how modifications to the diphenethylamine scaffold could precisely modulate interaction with specific biological targets. nih.govnih.gov
Significance of the Diphenethylamine Scaffold in Contemporary Medicinal Chemistry
The concept of a molecular "scaffold" is a cornerstone of modern medicinal chemistry, referring to the core structure of a bioactive compound. nih.gov The diphenethylamine structure serves as a prominent and valuable scaffold for the design and discovery of new therapeutic agents. nih.gov Its significance lies in its proven ability to serve as a template for developing ligands that can interact with a variety of biological targets, including G-protein coupled receptors like adrenergic and dopamine (B1211576) receptors, as well as enzymes such as carbonic anhydrases. nih.gov
In contemporary drug development, the diphenethylamine scaffold is particularly crucial for creating new ligands targeting the kappa opioid receptor (KOR). nih.govresearchgate.net Researchers extensively study the structure-activity relationships of substituted diphenethylamines to design molecules with specific pharmacological profiles, such as potent and selective agonists, G protein-biased agonists, or antagonists. nih.govnih.gov This allows for the fine-tuning of a drug's properties to maximize therapeutic benefit while minimizing unwanted side effects. For example, G protein-biased KOR agonists are sought after as they may provide pain relief without the dysphoria associated with conventional KOR agonists. nih.govresearchgate.net The strategic modification of the diphenethylamine scaffold continues to be a fruitful approach in the quest for novel treatments for pain, affective disorders, and addiction. nih.govacs.org
Chemical Properties of Diphenethylamine, Hydrochloride
| Property | Value | Source |
| CAS Number | 537-67-7 | chemicalbook.comscbt.comsigmaaldrich.com |
| Molecular Formula | C14H18ClN | ontosight.ai |
| Molecular Weight | 233.75 g/mol | ontosight.ai |
| Appearance | White crystalline powder | ontosight.ai |
| Solubility | Highly soluble in water | ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bis(2-phenylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH2+]CCC2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-28-1 | |
| Record name | Diphenethylamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Derivative Preparation of Diphenethylamine Analogues
General Synthetic Routes for the Diphenethylamine (B1265890) Core Structure
The fundamental 1,2-diphenylethylamine (B1359920) scaffold can be constructed through several reliable synthetic pathways. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the final structure.
A classic and effective method for synthesizing the N-methylated diphenethylamine core involves the reaction of an imine with a Grignard reagent. Specifically, N-methyl-1,2-diphenylethylamine can be prepared from benzylidenemethylamine and benzylmagnesium chloride. orgsyn.org
The synthesis begins with the preparation of the Grignard reagent, benzylmagnesium chloride, from magnesium and benzyl (B1604629) chloride in anhydrous ether. orgsyn.org Separately, the imine, N-benzylidenemethylamine, is prepared. The Grignard reagent is then treated with an ethereal or benzene (B151609) solution of N-benzylidenemethylamine. orgsyn.org This addition reaction is followed by a period of reflux to drive the reaction to completion.
Upon cooling, the reaction mixture is hydrolyzed by pouring it into a mixture of ice and concentrated hydrochloric acid. This step protonates the resulting amine and separates it into the aqueous layer. The layers are separated, and the aqueous layer is made strongly basic, typically with sodium hydroxide (B78521), to precipitate magnesium hydroxide and liberate the free amine. The N-methyl-1,2-diphenylethylamine is then extracted with ether, dried, and isolated as an oil. orgsyn.org
To obtain the hydrochloride salt, the purified amine is dissolved in anhydrous ether, and hydrogen chloride gas is passed through the solution until it is saturated. orgsyn.org The N-methyl-1,2-diphenylethylamine hydrochloride precipitates as a crystalline solid, which can be collected by filtration in high yield (97-100%) and purity. orgsyn.org
Table 1: Grignard Synthesis of N-Methyl-1,2-diphenylethylamine
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate Product | Final Product |
|---|---|---|---|---|
| Benzylmagnesium chloride | N-Benzylidenemethylamine | 1. Anhydrous ether/benzene, reflux 2. HCl (hydrolysis) 3. NaOH (basification) | N-Methyl-1,2-diphenylethylamine (free base) | N-Methyl-1,2-diphenylethylamine hydrochloride |
While adrenaline (epinephrine) is a phenylethanolamine, not a diphenylethanolamine, the synthesis of substituted 2,2-diphenethylamine derivatives has been explored for applications such as inhibiting adrenal cortex function. nih.gov These syntheses demonstrate the construction of the diphenethylamine core, which can be adapted from related starting materials. For instance, substituted 2,2-diphenethylamines have been synthesized and evaluated for their ability to inhibit aldosterone (B195564) biosynthesis. nih.gov The synthetic strategies employed in these studies to create the core 2,2-diphenethylamine structure are central to developing analogues with specific biological targets.
Targeted Synthesis of Substituted Diphenethylamine Analogues for Pharmacological Evaluation
To explore structure-activity relationships and develop compounds with improved potency and selectivity, chemists modify the core diphenethylamine structure through N-substitution and aromatic ring functionalization.
Modification of the nitrogen atom is a primary strategy for diversifying diphenethylamine analogues. N-methylation, as previously described, is a common transformation. orgsyn.orgprepchem.com Another approach involves the reduction of an N-carboethoxy derivative. For example, N-carboethoxy-1,2-diphenylethylamine can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to yield N-methyl-1,2-diphenylethylamine. prepchem.com
Pinacol-type coupling reactions of imines have also been used to synthesize N-substituted 1,2-diarylethylenediamines, which are structurally related to diphenethylamines. orgsyn.org For instance, the reductive coupling of N-methylbenzimine using zinc powder and chlorotrimethylsilane (B32843) can produce N,N'-dimethyl-1,2-diphenylethylenediamine. orgsyn.org Such strategies highlight methods for introducing alkyl groups onto the nitrogen atom(s), a key step in modulating the pharmacological profile of these molecules. The development of novel chiral amines that act as triple reuptake inhibitors for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) often involves specific N-methylation patterns on complex scaffolds related to diphenethylamine. nih.gov
Table 2: Selected N-Substitution Strategies
| Method | Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Grignard Reaction on Imine | N-Benzylidenemethylamine | Benzylmagnesium chloride | N-Methyl-1,2-diphenylethylamine | orgsyn.org |
| Reduction of Carbamate | N-Carboethoxy-1,2-diphenylethylamine | Lithium aluminum hydride (LiAlH₄) | N-Methyl-1,2-diphenylethylamine | prepchem.com |
| Reductive Coupling of Imine | N-Methylbenzimine | Zinc (Zn), Chlorotrimethylsilane (Me₃SiCl) | N,N'-Dimethyl-1,2-diphenylethylenediamine | orgsyn.org |
Introducing functional groups onto the aromatic rings of the diphenethylamine structure is critical for tuning its electronic properties, lipophilicity, and interaction with biological targets.
Halogenation is typically achieved through electrophilic aromatic substitution. youtube.comyoutube.com To introduce chlorine or bromine, the aromatic compound is treated with the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich aromatic ring. youtube.com This mechanism is fundamental to creating halogenated derivatives, such as the 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines, which were synthesized as potent triple reuptake inhibitors. nih.gov
Hydroxylation , the introduction of a hydroxyl (-OH) group, can significantly alter a molecule's properties by increasing hydrophilicity and providing a hydrogen bonding site. nih.govnih.gov Synthetic hydroxylation of aromatic rings can be performed by reacting the aromatic compound with hydrogen peroxide in a strongly acidic medium like trifluoromethanesulfonic acid. google.com This method avoids harsh reagents and can provide good yields of the hydroxylated product. google.com The formation of these arenolic metabolites is a key consideration in drug design, as the position of the hydroxyl group can enhance, retain, or diminish the pharmacological activity of the parent compound. nih.govnih.gov
Table 3: Aromatic Ring Functionalization Methods
| Functionalization | Typical Reagents | General Mechanism | Significance |
|---|---|---|---|
| Halogenation (Cl, Br) | Cl₂/FeCl₃ or Br₂/FeBr₃ | Electrophilic Aromatic Substitution | Modulates lipophilicity and electronic properties. nih.govyoutube.com |
| Hydroxylation | H₂O₂ / Trifluoromethanesulfonic acid | Electrophilic Hydroxylation | Increases hydrophilicity, provides H-bonding capability. nih.govgoogle.com |
Chiral Synthesis Approaches and Stereochemical Considerations in Diphenethylamine Derivatives
Many diphenethylamine derivatives possess one or more stereocenters, making stereochemistry a crucial aspect of their synthesis and pharmacological activity. The spatial arrangement of substituents can dramatically affect how a molecule binds to its target receptor or enzyme.
The synthesis of specific stereoisomers is therefore a primary goal. This can be achieved through several approaches:
Resolution: A racemic mixture can be separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent.
Chiral Pool Synthesis: A readily available, enantiomerically pure starting material is used to build the desired molecule, transferring the existing chirality to the final product.
Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. For example, chiral binaphthylazepine-based organocatalysts have been developed for stereoselective transformations. nih.gov
The synthesis of N,N'-dimethyl-1,2-diphenylethylenediamine yields both meso and dl (racemic) diastereomers, which can be separated. orgsyn.org These chiral diamines themselves are valuable as chiral auxiliaries in other asymmetric syntheses. orgsyn.org In the context of enzyme inhibitors, such as those for phenylethanolamine N-methyltransferase (PNMT), the precise stereochemistry is essential for effective binding to the enzyme's active site. nih.gov The design and synthesis of transition-state analogues often face significant stereochemical challenges, such as controlling the reduction of a specific ring in a complex bicyclic system. nih.gov The absolute configuration of complex chiral molecules can be determined using advanced techniques like computational analysis of vibrational circular dichroism (VCD) spectra. nih.gov
Pharmacological Characterization at Defined Molecular Targets
Opioid Receptor System Interactions of Diphenethylamine (B1265890) Derivatives
Diphenethylamine analogues have been systematically evaluated to understand their structure-activity relationships (SAR) at the three primary opioid receptors: kappa (KOR), mu (MOR), and delta (DOR). These studies typically involve in vitro competition binding assays using cell membranes expressing recombinant human opioid receptors to determine binding affinities (Ki) and functional assays, such as the [³⁵S]GTPγS binding assay, to assess the functional consequences of ligand binding (e.g., agonism, partial agonism, or antagonism).
Kappa Opioid Receptor (KOR) Ligand Characterization
The diphenethylamine scaffold has proven to be a fertile ground for the development of potent and selective KOR ligands. Research has demonstrated that modifications to the N-substituent and the aromatic rings of the diphenethylamine core can significantly modulate affinity, selectivity, and functional activity at the KOR.
A number of diphenethylamine derivatives have been identified as full and partial agonists at the KOR. Functional activity is often determined by measuring the ligand-induced stimulation of [³⁵S]GTPγS binding in cell membranes expressing the human KOR, with efficacy expressed as a percentage of the response to a standard KOR full agonist like U-69,593.
Several analogues have demonstrated high efficacy, acting as full agonists (≥80% of the response to U-69,593), with some of the most potent being compounds designated as 3 , 5 , and 19 . A larger number of derivatives, including compounds 2 , 4 , 6–10 , 13 , 14 , 16 , 18 , 20 , and 21 , have been characterized as partial agonists with a range of potencies and efficacies (29.8–74.7% of U-69,593) nih.gov. For instance, analogue 4 showed a 16-fold increase in agonist potency compared to the lead compound 1 , while exhibiting partial agonism with an efficacy of 61.9% of U-69,593 nih.gov.
| Compound | KOR Ki (nM) | KOR EC50 (nM) | KOR Emax (% of U-69,593) | Functional Profile |
| 1 (HS-665) | 0.12 | 0.44 | 100 | Full Agonist |
| 2 (HS-666) | 0.23 | 2.6 | 50.1 | Partial Agonist |
| 3 | 0.08 | 0.23 | 82.5 | Full Agonist |
| 4 | 0.06 | 0.11 | 61.9 | Partial Agonist |
| 5 | 0.14 | 0.39 | 91.2 | Full Agonist |
| 17 | 1.8 | - | - | Antagonist |
| 18 | 0.04 | 0.45 | 71.4 | Partial Agonist |
| 19 | 0.06 | 0.32 | 80.5 | Full Agonist |
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. For G protein-coupled receptors (GPCRs) like the KOR, this often involves comparing G protein activation with β-arrestin2 recruitment. Activation of G protein signaling is generally associated with the therapeutic effects of KOR agonists, while the β-arrestin2 pathway is thought to be involved in some of the undesirable side effects.
Several diphenethylamine derivatives have been investigated for their biased signaling properties. Functional assays measuring both G protein activation ([³⁵S]GTPγS binding) and β-arrestin2 recruitment are employed to determine the degree of bias. For example, the N-n-C4H9 substituted diphenethylamine analogue 10 was found to be a KOR agonist in the [³⁵S]GTPγS binding assay but did not induce any stimulation of β-arrestin2 recruitment nih.gov. Similarly, the N-cyclopropylmethyl (N-CPM)-substituted derivative HS-666 acts as a G protein-biased KOR partial agonist, showing minimal to no recruitment of β-arrestin2. In contrast, compounds like HS-665 and 18 are G protein-biased KOR full agonists but also exhibit partial agonist activity for β-arrestin2 signaling.
In addition to agonists and partial agonists, certain structural modifications to the diphenethylamine scaffold have yielded compounds with KOR antagonist activity. For instance, derivative 17 was identified as a KOR antagonist in in vitro functional assays nih.gov. The introduction of a 4'-hydroxyl group into a potent KOR partial agonist structure was also shown to confer antagonist properties.
Mu Opioid Receptor (MOR) Ligand Characterization
The characterization of diphenethylamine derivatives at the mu opioid receptor (MOR) has primarily focused on their binding affinity to assess selectivity relative to the KOR. In general, many of the potent KOR ligands within this class exhibit significantly lower affinity for the MOR, contributing to their KOR-selective profile.
Binding affinities are determined through in vitro competition binding assays using membranes from cells expressing the human MOR (CHO-hMOR). For many diphenethylamine analogues, the Ki values at the MOR are substantially higher than those at the KOR, indicating a lower binding affinity. For example, compound 19 was identified as one of the most selective ligands for the KOR versus the MOR and DOR nih.gov. The introduction of a 2-fluoro substituent in some analogues has been shown to enhance KOR selectivity over the MOR.
While extensive binding data is available, detailed functional characterization (e.g., EC50, Emax) of these diphenethylamine derivatives at the MOR is not as widely reported in the scientific literature. The primary focus of most studies has been on their KOR activity and selectivity.
| Compound | MOR Ki (nM) | KOR/MOR Selectivity Ratio |
| 1 (HS-665) | 11.8 | 98 |
| 2 (HS-666) | 14.5 | 63 |
| 3 | 1.8 | 23 |
| 4 | 5.4 | 90 |
| 18 | 4.8 | 120 |
| 19 | 28.1 | 468 |
Delta Opioid Receptor (DOR) Ligand Characterization
Similar to the MOR, the characterization of diphenethylamine derivatives at the delta opioid receptor (DOR) has largely been centered on determining binding affinities to establish KOR selectivity. These compounds generally display lower affinity for the DOR compared to the KOR.
In vitro competition binding assays using membranes from CHO-hDOP cells are used to determine the Ki values. The results typically show that the diphenethylamine analogues bind with much lower affinity to the DOR, further underscoring their KOR-selective nature. As with the MOR, comprehensive functional activity data for these compounds at the DOR is limited in the available literature. The research emphasis has been on elucidating their pharmacology at the KOR.
| Compound | DOR Ki (nM) | KOR/DOR Selectivity Ratio |
| 1 (HS-665) | 29.7 | 248 |
| 2 (HS-666) | 35.2 | 153 |
| 3 | 10.3 | 129 |
| 4 | 16.2 | 270 |
| 18 | 10.2 | 255 |
| 19 | 65.4 | 1090 |
Neurotransmitter Receptor Binding and Functional Modulation by Diphenethylamines
Diphenethylamine derivatives have been shown to interact with a range of neurotransmitter receptors, exhibiting activities from antagonism to agonism. These interactions are crucial to their neuropharmacological effects.
Diarylethylamines, a class of compounds that includes derivatives of diphenethylamine, have been investigated for their ability to antagonize the N-methyl-D-aspartate receptor (NMDAR). NMDAR antagonists are a class of drugs that inhibit the action of the NMDAR, and they are commonly used as anesthetics. wikipedia.org For instance, the diphenethylamine derivative, diphenidine, acts as a dissociative anesthetic through its action as an NMDAR antagonist. wikipedia.org Electrophysiological studies have demonstrated that diphenidine reduces the amplitude of NMDA-mediated field excitatory postsynaptic potentials (fEPSPs). wikipedia.org While diphenidine shows a high affinity for the NMDA receptor, it also interacts with other receptors. wikipedia.org
Dopamine (B1211576) receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. frontiersin.orgcenterforbiomolecularmodeling.org Certain diphenethylamine analogues were initially developed as potential treatments for Parkinson's disease, acting as selective dopamine D2 receptor agonists. mdpi.com The D2-like receptors generally have a significantly higher affinity for dopamine compared to the D1-like family. frontiersin.org Specifically, the D3 receptor has been reported to have a 70-fold greater affinity for dopamine than D1 or D2 receptors. nih.gov The development of ligands with selectivity for different dopamine receptor subtypes is a key area of research, as the D2 and D3 receptors are primary targets for antipsychotic medications. frontiersin.orgcenterforbiomolecularmodeling.org The high degree of similarity between the D2 and D3 receptors has made the development of highly selective D3 ligands challenging. centerforbiomolecularmodeling.org
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Pergolide | D1 | 447 |
| Cabergoline | D2 | 0.61 |
| Lisuride | D2 | 0.95 |
| Pramipexole | D3 | 0.97 |
| Pergolide | D3 | 0.86 |
| Lisuride | D3 | 1.08 |
| Cabergoline | D3 | 1.27 |
This table presents the binding affinities of various dopamine receptor agonists for human dopamine receptor subtypes, providing context for the receptor interactions of dopaminergic compounds. Data sourced from Gerlach et al. (2003). nih.gov
Phenethylamines can interact with monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) from the synaptic cleft. The diphenethylamine derivative diphenidine has been shown to bind to the dopamine transporter. wikipedia.org Research into bivalent phenethylamines, which contain two phenethylamine (B48288) moieties linked by a spacer, has provided insights into their interaction with the dopamine transporter, where they act as potent inhibitors. nih.govuq.edu.au The inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters. The potency of a compound as a transporter inhibitor is often measured by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). nih.govxenotech.comwikipedia.org
Some diphenethylamine derivatives have been found to interact with histamine (B1213489) and sigma receptors. Studies have shown that some compounds initially developed as histamine H3 receptor antagonists also possess a significant affinity for sigma-1 receptors. nih.govmonash.edu This dual activity suggests a potential for complex pharmacological profiles. For example, the diphenethylamine-related compound diphenidine binds with submicromolar affinity to both the σ1 and σ2 receptors. wikipedia.org Furthermore, research has demonstrated that various antihistamines can interact with central sigma receptors, which may contribute to their effects on the central nervous system. nih.gov
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Diphenidine | σ1 Receptor | Submicromolar |
| Diphenidine | σ2 Receptor | Submicromolar |
This table indicates the binding affinity of the diphenethylamine derivative, diphenidine, for sigma receptors. wikipedia.org
Enzymatic Interactions of Diphenethylamine Derivatives
Phenethylamines are known to interact with monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.gov MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes can lead to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine. Studies on phenethylamine derivatives have revealed varying degrees of MAO inhibition and selectivity. For instance, α-ethylphenethylamine (AEPEA) was found to be a competitive inhibitor of human recombinant MAO-A, with a 17-fold stronger inhibition compared to MAO-B. nih.gov In contrast, N,α-diethylphenethylamine (N,α-DEPEA) was a weak inhibitor of both isoforms. nih.gov Another related compound, amiflamine, is a selective and reversible MAO-A inhibitor. nih.gov
| Compound | Enzyme | Inhibition Constant (Ki, µM) |
| α-ethylphenethylamine (AEPEA) | MAO-A | 14.0 |
| α-ethylphenethylamine (AEPEA) | MAO-B | 234 |
| N,α-diethylphenethylamine (N,α-DEPEA) | MAO-A | 251 |
| N,α-diethylphenethylamine (N,α-DEPEA) | MAO-B | 159 |
| Amphetamine | MAO-A | 5.3 |
| Methamphetamine | MAO-A | 17.2 |
| Amiflamine | MAO-A | Competitive inhibitor |
| FLA 336(-) | SSAO | 4.6 |
This table summarizes the in vitro inhibitory activity of various phenethylamine derivatives against monoamine oxidase (MAO) isoforms and semicarbazide-sensitive amine oxidase (SSAO). Data sourced from Santillo (2014) and Schou et al. (1987). nih.govnih.gov
Cytochrome P450 (CYP) Enzyme Interactions and Mechanism-Based Inactivation Studies
Comprehensive searches of scientific literature did not yield specific studies detailing the direct interactions of Diphenethylamine, hydrochloride with Cytochrome P450 (CYP) enzymes or any investigations into its potential for mechanism-based inactivation. While the metabolism of structurally related compounds has been explored, this information is not directly applicable to this compound and is therefore not included in this article to maintain strict scientific accuracy and focus.
Research on the metabolism of similar but distinct molecules, such as the lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA), has identified the involvement of various CYP isozymes in their biotransformation. For instance, studies on these compounds have proposed metabolic pathways that include N-dealkylation and hydroxylation, processes frequently catalyzed by CYP enzymes nih.gov.
Furthermore, investigations into other diphenylethylamine derivatives, like N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride (NE-100), have identified specific CYP isozymes responsible for their metabolism. In the case of NE-100, research has indicated that CYP3A4 is the primary enzyme involved in its metabolism in the intestine, while CYP2D6 plays a significant role in its hepatic metabolism nih.gov.
However, it is crucial to reiterate that these findings pertain to structurally different compounds. The specific affinity of this compound for various CYP isozymes, its potential to act as an inhibitor or inducer of these enzymes, and whether it can cause mechanism-based inactivation remain undetermined based on the currently available scientific literature. Therefore, no definitive statements or data tables regarding the pharmacological characterization of this compound at CYP enzymes can be provided at this time.
Structure Activity Relationship Sar Studies of Diphenethylamine Scaffolds
Influence of N-Substituent Modifications on Receptor Affinity and Functional Activity
The nature of the substituent on the nitrogen atom of the diphenethylamine (B1265890) core is a critical determinant of both receptor binding affinity and functional activity, particularly at the κ-opioid receptor (KOR). nih.gov Research has consistently shown that modifying this position can dramatically modulate a compound's pharmacological profile, converting a ligand from an agonist to a partial agonist or even an antagonist. researchgate.netnih.gov
Studies on a series of 3-hydroxy substituted diphenethylamines have highlighted the importance of the N-substituent's character for binding and activation of the KOR. nih.gov For instance, replacing simple n-alkyl groups with N-cycloalkylmethyl groups, such as N-cyclopropylmethyl (N-CPM) or N-cyclobutylmethyl (N-CBM), leads to a significant increase in KOR affinity, selectivity, agonist potency, and efficacy. nih.gov The N-CBM derivative, known as HS665, is a highly potent and selective full KOR agonist, while its N-CPM analogue, HS666, acts as a selective KOR partial agonist. nih.govresearchgate.net This demonstrates that even a subtle change in the cycloalkyl ring size can switch the functional activity from full to partial agonism.
Further expansion of the N-substituent to bulkier groups like cyclopentylmethyl (CPeM) and cyclohexylmethyl (CHM) has also been explored. nih.govacs.org The N-CPeM and N-CHM substituted derivatives were found to be highly potent in inducing G protein activation, with some maintaining the high agonist potency and efficacy of the lead compound HS665. nih.gov In contrast, N-alkylation with groups like an N-n-pentyl (C5H11) can confer antagonistic properties against KOR agonists. researchgate.net
The functional activity of these derivatives often correlates with their binding affinities. The majority of newly synthesized diphenethylamines with various N-substituents, including N-benzyl and isoamyl, act as partial agonists at the KOR with a wide range of potencies and efficacies. nih.govacs.org One derivative was even identified as a KOR antagonist in vitro. nih.gov
| N-Substituent | Example Compound | KOR Affinity (Ki, nM) | Functional Activity at KOR | Reference |
|---|---|---|---|---|
| N-cyclobutylmethyl (N-CBM) | HS665 (1) | Subnanomolar | Full Agonist | nih.govresearchgate.net |
| N-cyclopropylmethyl (N-CPM) | HS666 (2) | Subnanomolar | Partial Agonist | nih.govresearchgate.net |
| N-cyclopentylmethyl (N-CPeM) | Compound 3 | High | Potent Agonist | nih.gov |
| N-cyclohexylmethyl (N-CHM) | Compound 4 | High | Potent Agonist | nih.gov |
| N-n-pentyl (n-C5H11) | Analogue 3 | Not specified | Antagonist | researchgate.net |
| N,N-bis(2-phenylethyl) with CBM | Compound 22 | Low | High Efficacy, Reduced Potency Agonist | nih.gov |
Impact of Aromatic Ring Substitutions (e.g., Hydroxyl Groups, Halogenation) on Binding and Selectivity Profiles
Substitutions on the aromatic rings of the diphenethylamine scaffold provide another powerful tool for modulating pharmacological activity. The position and nature of these substituents, such as hydroxyl groups or halogens, can significantly affect binding affinity and selectivity for various receptors, including opioid and serotonin (B10506) receptors. nih.govnih.gov
For KOR-active diphenethylamines, the position of a phenolic hydroxyl group is crucial. Studies have shown that moving a hydroxyl group from the 3-position to the 4-position on one of the phenyl rings results in reduced KOR binding affinity. nih.gov The introduction of additional hydroxyl groups, for example at the 3' and 4' positions to create a 3,3'-dihydroxy series, can also modulate affinity and selectivity. nih.gov In this series, an N-cyclohexylmethyl (N-CHM) substituted derivative showed about a 2-fold lower KOR affinity compared to its 3-hydroxy counterpart. nih.gov
Halogenation of the aromatic ring has also been investigated. A 2-fluoro substitution on the 3-hydroxy-diphenethylamine scaffold was used to modulate KOR affinity, selectivity, and agonist activity. nih.gov
In the context of serotonin receptors, particularly the 5-HT₂A receptor, aromatic substitutions are key determinants of binding. SAR studies on phenethylamine (B48288) derivatives show that alkyl or halogen groups at the para-position of the phenyl ring attached to the β-carbon generally have a positive effect on binding affinity. nih.govresearchgate.net Oxygen-containing groups on the phenyl ring attached to the nitrogen atom can have mixed effects depending on their position. nih.gov For instance, bulky substituents at the 4-position, such as a 4-benzylthio group, can lead to high-affinity binding at the 5-HT₂A receptor. frontiersin.org
| Scaffold | Substitution | Target Receptor | Effect on Binding/Activity | Reference |
|---|---|---|---|---|
| Diphenethylamine | 4-OH (vs. 3-OH) | KOR | Reduced receptor binding affinity | nih.gov |
| Diphenethylamine | 2-Fluoro | KOR | Modulated affinity, selectivity, and agonist activity | nih.gov |
| Diphenethylamine | 3,3'-Dihydroxy | KOR | Modulated affinity and selectivity (generally lower than 3-OH) | nih.gov |
| Phenethylamine | Para-alkyl group on β-phenyl ring | 5-HT₂A | Positive effect on binding affinity | nih.govresearchgate.net |
| Phenethylamine | Para-halogen group on β-phenyl ring | 5-HT₂A | Positive effect on binding affinity | nih.govresearchgate.net |
| 2,5-Dimethoxyphenethylamine | 4-Benzylthio | 5-HT₂A | High binding affinity, antagonistic behavior | frontiersin.org |
Stereochemical Effects on the Pharmacological Properties of Diphenethylamine Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a ligand and its receptor. For diphenethylamine derivatives, the specific configuration at chiral centers can lead to significant differences in binding affinity and functional activity.
Furthermore, the introduction of an α-methyl group into the phenethylamine core to form amphetamine has been shown to be unfavorable for binding at the 5-HT₁A receptor, suggesting a negative stereochemical or steric effect of this particular modification. frontiersin.org
Integration of Computational and Molecular Modeling Approaches in SAR Elucidation
In modern drug discovery, computational and molecular modeling techniques are indispensable tools that complement experimental SAR studies. nih.gov These in silico methods, such as molecular docking and molecular dynamics (MD) simulations, provide a "computational microscope" to visualize and analyze the interactions between ligands like diphenethylamine derivatives and their target receptors at an atomic level. nih.govumich.edu
Molecular dynamics simulations offer a more dynamic view, exploring the time-dependent behavior and stability of the ligand-protein complex. nih.govyoutube.com This can help assess the stability of a predicted docking pose and identify conformational changes in the receptor upon ligand binding. umich.edunih.gov By analyzing these simulations, researchers can identify which parts of a molecule contribute most to binding energy, guiding medicinal chemists to potential sites for modification to improve potency or selectivity. nih.gov The integration of these computational approaches allows for the screening of large virtual libraries of compounds and helps prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. umich.eduyoutube.com
Molecular Modeling and Computational Chemistry in Diphenethylamine Research
Ligand-Receptor Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the initial binding event and for identifying the key interactions that stabilize the ligand-receptor complex.
Docking studies have been instrumental in visualizing how diphenethylamine (B1265890) derivatives fit into the binding pockets of opioid receptors. For instance, research on a series of 3-hydroxy-substituted diphenethylamines targeting the KOR has revealed specific binding modes that explain their affinity and activity. nih.govnih.gov These simulations, often performed using crystal structures of the receptor, such as the human KOR (PDB code: 4DJH), show that the diphenethylamine scaffold orients itself within the receptor's transmembrane helices. nih.gov
A crucial aspect of the binding mode is the orientation of the N-substituent on the diphenethylamine molecule. This substituent often occupies a hydrophobic pocket within the receptor. nih.gov The size and shape of this substituent significantly influence the ligand's binding affinity and selectivity. For example, N-cycloalkylmethyl groups, such as cyclopropylmethyl (CPM) and cyclobutylmethyl (CBM), have been found to be more favorable for KOR interaction than simple n-alkyl groups. nih.gov Specifically, the N-CBM substituent has been identified as having an optimal size for the hydrophobic pocket formed by key amino acid residues. nih.gov Furthermore, the presence and position of hydroxyl groups on the phenyl rings are critical. A 3-hydroxyl group is often essential for potent interaction with the KOR, while moving it to the 4-position can reduce binding affinity. nih.govnih.gov
Through docking simulations, researchers have pinpointed specific amino acid residues within the receptor that form critical interactions with diphenethylamine ligands. These interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, and hydrophobic interactions.
A key interaction for many diphenethylamine-based KOR agonists is a hydrogen bond formed between the phenolic 3-hydroxyl group of the ligand and the imidazole (B134444) side chain of a histidine residue (His291) in the receptor. nih.gov This interaction is considered crucial for both binding affinity and agonist activity. nih.gov In contrast, compounds with a 4-hydroxyl group are unable to form this critical hydrogen bond, which correlates with their reduced affinity. nih.gov
The protonated nitrogen atom of the diphenethylamine core is also vital, forming an ionic interaction with an aspartic acid residue (Asp138) in transmembrane helix 3 (TM3), a common feature for the binding of aminergic ligands to G-protein coupled receptors (GPCRs).
Molecular Dynamics Simulations for Receptor Conformational Analysis and Ligand Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations track the movements of atoms in the system, providing insights into the flexibility of the receptor, the stability of ligand binding, and the conformational changes that lead to receptor activation or inactivation.
In the context of diphenethylamine research, MD simulations have been used to refine the binding poses obtained from docking and to study the dynamic process of ligand binding and receptor activation. nih.gov For example, MD simulations have been employed to generate an "active-like" conformation of the KOR, which is then used for docking studies to better predict the binding of agonists. nih.gov
These simulations have shown that the binding of an agonist can induce conformational changes in the receptor. One significant finding is the breaking of a hydrogen bond between Arg156 and Thr273, which is believed to stabilize the inactive state of the KOR. nih.gov The disruption of this "ionic lock" is a key step in the activation of many GPCRs. The simulations also confirm the stability of the crucial hydrogen bond between the ligand's 3-hydroxyl group and His291, reinforcing the findings from docking studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific, publicly available QSAR model for diphenethylamine hydrochloride was not identified in the reviewed literature, the principles of QSAR are highly relevant to understanding the structure-activity relationships (SAR) observed in diphenethylamine derivatives.
A QSAR model for diphenethylamine analogs would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). These descriptors are then used as independent variables in a statistical model, with a measure of biological activity (such as binding affinity, Ki, or functional potency, EC50) as the dependent variable.
Based on the extensive SAR data available for diphenethylamine derivatives acting on the KOR, several key structural features would be critical for a predictive QSAR model:
The nature of the N-substituent: Descriptors for the size, shape, and hydrophobicity of this group would be paramount.
The position of the hydroxyl group on the phenyl ring: The presence or absence of a hydroxyl group at the 3-position is a critical determinant of affinity and would likely be represented by a specific indicator variable or a descriptor related to hydrogen bonding capacity.
Aromatic substitutions: Introduction of substituents like fluorine can modulate activity and selectivity, requiring descriptors that capture their electronic and steric effects.
While a formal QSAR equation is not available, the qualitative SAR provides predictive insights. For example, it can be predicted that a diphenethylamine with a 3-hydroxyl group and an N-cyclobutylmethyl substituent will likely have high affinity and agonist activity at the KOR. nih.gov
Computational Prediction of Ligand Selectivity Profiles Across Receptor Subtypes
Computational methods are powerful tools for predicting the selectivity of a ligand for its target receptor over other related receptors. For diphenethylamine derivatives, the primary focus has been on achieving selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) to minimize side effects such as respiratory depression and addiction associated with MOR activation.
Computational prediction of selectivity relies heavily on comparing the binding of a ligand in the binding pockets of different receptor subtypes. By performing docking and MD simulations of a diphenethylamine analog in the KOR, MOR, and DOR, researchers can analyze the differences in binding energies and interaction patterns.
The structural features of diphenethylamines that contribute to KOR selectivity have been elucidated through these comparative modeling studies. The size and nature of the N-substituent are again critical. For instance, the hydrophobic pocket in the KOR is able to accommodate certain cycloalkylmethyl groups more favorably than the corresponding pockets in the MOR and DOR, leading to enhanced KOR selectivity. nih.govnih.gov
Furthermore, substitutions on the aromatic rings can fine-tune selectivity. For example, the introduction of a 2-fluoro substituent in some 3-hydroxy diphenethylamine analogs has been shown to dramatically increase selectivity for the KOR. nih.gov Computational analyses can rationalize this by showing how the fluorine atom may engage in specific interactions or induce a conformational preference in the ligand that is more favorable for binding to the KOR.
While most studies have focused on selectivity within the opioid receptor family, these computational approaches can, in principle, be extended to predict binding to a wider range of G-protein coupled receptors, provided that structural models of these receptors are available. This broader screening can help to identify potential off-target effects early in the drug discovery process.
Methodological Advances and Innovations in Diphenethylamine Research
In Vitro Receptor Binding Assays for Affinity and Selectivity Determination
Receptor binding assays are a cornerstone of pharmacological research, enabling the quantification of a ligand's ability to bind to a specific receptor. This information is critical for determining the affinity (how tightly a compound binds) and selectivity (its preference for one receptor over others) of diphenethylamine (B1265890) analogs.
Radioligand Binding Techniques with Human Recombinant Receptors
Radioligand binding assays are a highly sensitive and widely used method to characterize receptor-ligand interactions. nih.gov These experiments typically involve incubating a biological sample containing the receptor of interest (such as cell membranes or tissue homogenates) with a radiolabeled ligand—a molecule that binds to the receptor and is tagged with a radioactive isotope. nih.govnih.gov The amount of radioactivity detected is proportional to the number of receptors bound by the radioland.
To determine the binding affinity of a non-radiolabeled compound, like a diphenethylamine derivative, competition binding assays are performed. nih.gov In these assays, a fixed concentration of a radioligand is used along with increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
The use of human recombinant receptors is a significant advancement in this field. sigmaaldrich.com These are human receptor proteins produced artificially in host cells, ensuring a high concentration of a single, specific receptor subtype for study. nih.govspringernature.com This approach avoids the complexities of working with native tissues, which may contain a mixture of receptor subtypes, and allows for a more precise characterization of a compound's selectivity profile. For instance, studies on various opioid ligands, which share structural similarities with some diphenethylamine derivatives, utilize human recombinant mu (μ), delta (δ), and kappa (κ) opioid receptors to determine their specific binding affinities. nih.gov
Utilization of Stable Cell Lines (e.g., Chinese Hamster Ovary (CHO) Cells) for Receptor Expression
To facilitate the study of specific human receptors, stable cell lines are often engineered to express them. Chinese Hamster Ovary (CHO) cells are a workhorse in this field due to their robust growth, ease of transfection, and low levels of endogenous GPCR expression. nih.govnih.govucsd.edu Scientists can introduce the gene for a specific human receptor, such as the mu-opioid receptor, into CHO cells. nih.gov These cells then manufacture and embed the human receptor in their cell membranes, creating a consistent and reliable system for pharmacological assays. nih.govnih.gov
The use of these stable cell lines, such as CHO-K1 cells expressing the human mu-opioid receptor (hMOR-CHO), provides a homogenous population of receptors for binding and functional studies. nih.govnih.gov This allows for the high-throughput screening of compounds and detailed investigation into how different diphenethylamine analogs interact with specific human receptors without the confounding variables of native tissue environments. nih.gov
In Vitro Functional Assays for Receptor Activation and Signal Transduction Pathways
Beyond simply binding to a receptor, it is crucial to understand the functional consequences of that interaction. Functional assays measure the cellular response triggered by a compound, determining whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
Guanosine (B1672433) 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding Assays for G Protein Activation
Many receptors targeted by diphenethylamine derivatives are GPCRs, which initiate intracellular signaling by activating heterotrimeric G proteins. nih.govyoutube.com The [35S]GTPγS binding assay is a direct measure of this primary signaling event. nih.gov When an agonist binds to and activates a GPCR, the associated Gα subunit releases guanosine diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), initiating downstream signaling. nih.gov
This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which is radiolabeled. When the receptor is activated by an agonist, the G protein binds [35S]GTPγS, and this binding is stable and can be quantified by measuring the incorporated radioactivity. nih.gov The results provide key information about a compound's efficacy (the maximal response it can produce, Emax) and potency (the concentration required to produce a half-maximal response, EC50). This technique has been instrumental in characterizing the G protein activation profiles of opioid agonists in CHO cells expressing human opioid receptors. nih.gov
Below is an example of data obtained from a [35S]GTPγS binding assay for various opioid ligands at the mu-opioid receptor, demonstrating how potency (EC50) and efficacy (Emax) are determined.
| Compound | Potency (EC50, nM) | Efficacy (% of DAMGO) | Receptor |
| DAMGO | 10 | 100% | Mu-Opioid |
| Morphine | 50 | 75% | Mu-Opioid |
| Fentanyl | 5 | 110% | Mu-Opioid |
| Buprenorphine | 2 | 40% (Partial Agonist) | Mu-Opioid |
This table contains illustrative data based on typical findings in the field.
Beta-Arrestin Recruitment Assays for Biased Agonism Evaluation
Historically, it was thought that a ligand would activate all of a receptor's signaling pathways equally. However, the concept of biased agonism has emerged, suggesting that some ligands can preferentially activate one signaling pathway over another. nih.govnih.gov For GPCRs, the two major pathways are G protein-dependent signaling and β-arrestin-dependent signaling. youtube.com After G protein activation, an enzyme called G protein-coupled receptor kinase (GRK) phosphorylates the receptor, which then recruits β-arrestin. nih.govnih.gov This not only desensitizes the G protein signal but also initiates a separate wave of signaling and receptor internalization. nih.gov
β-arrestin recruitment assays are designed to quantify this second pathway. youtube.com These assays often use complementation technologies, such as the PathHunter assay, where the receptor is tagged with one part of an enzyme and β-arrestin is tagged with the other. youtube.comyoutube.com When the ligand induces β-arrestin recruitment to the receptor, the two enzyme fragments come together, creating a functional enzyme that generates a detectable signal (e.g., chemiluminescence). youtube.com
By comparing a compound's activity in a G protein activation assay (like [35S]GTPγS) with its activity in a β-arrestin recruitment assay, researchers can determine if it is a "balanced" agonist or a "biased" agonist. youtube.com A G protein-biased agonist, for example, would show high potency and efficacy for G protein activation but little to no recruitment of β-arrestin. This evaluation is critical, as the different pathways can be associated with distinct physiological outcomes—for instance, with opioids, G protein signaling is linked to analgesia, while β-arrestin signaling has been implicated in side effects like respiratory depression and constipation. youtube.com
| Compound | G-Protein EC50 (nM) | β-Arrestin EC50 (nM) | Bias Factor (relative to DAMGO) |
| DAMGO (Balanced) | 10 | 15 | 1 (Reference) |
| Morphine (Balanced) | 50 | 60 | ~1 |
| TRV130 (G-Protein Biased) | 1.5 | 250 | >100 |
| Carvedilol (β-Arrestin Biased) | >10,000 (Antagonist) | 100 | β-arrestin biased |
This table contains illustrative data based on typical findings in the field to demonstrate the concept of biased agonism.
Electrophysiological Techniques (e.g., Field Excitatory Postsynaptic Potential Experiments)
To understand how diphenethylamine derivatives might affect neuronal circuits, researchers employ electrophysiological techniques. These methods measure the electrical properties of neurons and can be performed on brain slices maintained in vitro. One common technique is the recording of field excitatory postsynaptic potentials (fEPSPs) , particularly in brain regions like the hippocampus. nih.gov
An fEPSP represents the summed electrical potential generated by a population of neurons in response to a stimulus. nih.gov In a typical experiment, a stimulating electrode is placed to activate a pathway (e.g., the Schaffer collaterals in the hippocampus), and a recording electrode measures the resulting fEPSP in a downstream area (e.g., the CA1 region). nih.gov The slope and amplitude of the fEPSP are measures of synaptic strength. By applying a compound and observing changes in the fEPSP, scientists can determine if it enhances or suppresses synaptic transmission. For example, studies have shown that activators of certain opioid receptors can depress fEPSPs in the hippocampus, indicating an inhibitory effect on synaptic communication. nih.gov This technique provides invaluable insight into how a compound's receptor-level activity translates into functional changes at the neural network level.
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Diphenethylamine Derivatives
The precise identification and structural characterization of novel diphenethylamine derivatives are paramount in contemporary chemical research. Advanced spectroscopic techniques are indispensable tools in this endeavor, providing detailed insights into molecular structure, connectivity, and stereochemistry. The integration of multiple spectroscopic methods allows for the unambiguous elucidation of complex chemical architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, serves as a cornerstone for determining the carbon-hydrogen framework of diphenethylamine derivatives. nih.govyoutube.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) are routinely employed to establish connectivity between atoms. For chiral diphenethylamine derivatives, NMR spectroscopy in the presence of chiral solvating agents or lanthanide shift reagents can be a powerful and rapid method to assess enantiomeric purity. psu.edu Furthermore, recent advancements have demonstrated the utility of even low-field NMR spectroscopy for differentiating between closely related isomers of complex molecules, a challenge often encountered in diphenethylamine research. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and confirm chemical shifts, aiding in the precise assignment of signals. mdpi.com
Mass Spectrometry (MS) is another critical technique, particularly for determining the molecular weight and elemental composition of new derivatives. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and electrospray ionization (ESI) in a quadrupole time-of-flight (QTOF) configuration, allows for highly accurate mass measurements, typically with a mass error of less than 5 ppm. scilit.com This level of precision is crucial for confirming molecular formulas. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting ions. By comparing these fragmentation patterns to those of known phenethylamine (B48288) derivatives, researchers can deduce the structure of novel compounds. scilit.com Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, especially for the analysis of volatile derivatives and for providing complementary structural information. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. While less detailed than NMR or MS for complete structure elucidation, it is a rapid and effective method for confirming the presence or absence of key chemical bonds. Advanced techniques like linear-dichroic IR-spectroscopy can provide information on the orientation of specific structural fragments within a molecule. nih.gov
The table below lists spectroscopic techniques and their specific applications in the structural elucidation of diphenethylamine derivatives.
| Spectroscopic Technique | Application in Diphenethylamine Derivative Analysis | Key Insights Provided |
| ¹H and ¹³C NMR | Determination of the carbon-hydrogen framework | Connectivity, chemical environment of atoms, stereochemistry |
| 2D NMR (COSY, HSQC, HMBC) | Establishing detailed atomic connectivity | Through-bond and through-space correlations between nuclei |
| Chiral NMR | Assessment of enantiomeric purity | Differentiation and quantification of enantiomers |
| LC/ESI-QTOF-MS | Accurate mass determination and fragmentation analysis | Molecular formula, structural fragments |
| GC-MS | Analysis of volatile derivatives | Molecular weight and fragmentation patterns |
| Infrared (IR) Spectroscopy | Identification of functional groups | Presence of key chemical bonds (e.g., N-H, C=O, aromatic rings) |
Application of Bioinformatic and Chemoinformatic Tools in Compound Design and Data Analysis
Bioinformatic and chemoinformatic tools have become integral to modern chemical and pharmacological research, enabling the efficient design of new compounds and the analysis of vast datasets. nih.govpharmj.org.ua These computational approaches, often referred to as in silico methods, are widely used to predict the properties, activities, and potential interactions of novel diphenethylamine derivatives before their synthesis, thereby saving significant time and resources. pharmj.org.ua
A primary application of chemoinformatics in diphenethylamine research is in the design of new derivatives with specific desired properties. This is often achieved through the creation of virtual chemical libraries that can be screened for potential activity against biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of this approach. nih.govnih.gov QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing and validating QSAR models for diphenethylamine derivatives, researchers can identify key molecular descriptors—such as steric, electronic, and hydrophobic properties—that influence their activity. This knowledge can then be used to guide the design of new analogs with potentially enhanced or more selective effects. nih.govresearchgate.net
Computational tools are also extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new diphenethylamine derivatives. frontiersin.org Software platforms like ADMETLab and SwissADMET can calculate a range of physicochemical and pharmacokinetic parameters, such as lipophilicity, aqueous solubility, cell permeability (e.g., Caco-2), and potential for blood-brain barrier penetration. frontiersin.org These predictions help in the early stages of research to prioritize compounds that are more likely to have favorable drug-like properties. Density Functional Theory (DFT) studies can further support these predictions by providing insights into the electronic structure and reactivity of the molecules. frontiersin.org
Data analysis is another area where these computational tools are indispensable. The large volumes of data generated from high-throughput screening and spectroscopic analyses require sophisticated software for organization, visualization, and interpretation. youtube.com Databases such as PubChem, ChemSpider, and ChEMBL serve as vast repositories of chemical information, including structures, properties, and biological activities, which can be mined for insights relevant to diphenethylamine research. youtube.com Tools for data curation, visualization, and the conversion between different chemical file formats are essential for managing and sharing research data effectively. youtube.comresearchgate.net
The table below summarizes key computational tools and their applications in the study of diphenethylamine and its derivatives.
| Tool/Method | Application in Diphenethylamine Research | Predicted/Analyzed Parameters |
| QSAR | Compound design and optimization | Correlation of molecular structure with biological activity |
| Virtual Screening | Identification of potential hit compounds | Binding affinity to biological targets |
| ADMET Prediction | Assessment of drug-likeness | Solubility, permeability, metabolic stability, toxicity |
| Molecular Docking | Study of ligand-receptor interactions | Binding modes and energies with target proteins |
| Chemical Databases | Data mining and information retrieval | Structures, properties, and known activities of related compounds |
Future Directions and Emerging Research Gaps for Diphenethylamine, Hydrochloride
Exploration of Novel Diphenethylamine (B1265890) Scaffolds with Tuned Pharmacological Profiles
The development of new diphenethylamine-based molecules with tailored pharmacological activities is a primary focus of ongoing research. Scientists are actively designing, synthesizing, and evaluating new derivatives to enhance their therapeutic potential while minimizing adverse effects. researchgate.netnih.gov A key strategy involves modifying the core diphenethylamine structure to create ligands with distinct profiles, such as potent and selective agonists, G protein-biased agonists, or selective antagonists. researchgate.net
One area of significant interest is the development of ligands for the kappa-opioid receptor (KOR), a promising target for treating pain, pruritus, depression, anxiety, and addiction. researchgate.net Unlike mu-opioid receptor (MOR) agonists, KOR activation does not typically lead to euphoria, respiratory depression, or overdose, making KOR-targeted therapies potentially safer. researchgate.net However, KOR activation can produce undesirable side effects like dysphoria and sedation. Therefore, a major goal is to design "biased agonists" that selectively activate beneficial signaling pathways over those that cause negative effects. researchgate.net
Recent studies have expanded on the structure-activity relationships of diphenethylamine derivatives, demonstrating that modifications to the N-substituent and the position of hydroxyl groups on the aromatic rings significantly impact receptor binding and activation. nih.govnih.gov For instance, an N-cyclobutylmethyl (N-CBM) substitution has been shown to increase KOR affinity and potency. nih.gov The presence of a 3-hydroxyl group also appears to be favorable for KOR interaction. nih.gov
| Feature | Description |
| Scaffold | The core chemical structure that is modified to create new compounds. |
| Pharmacological Profile | The overall effects of a drug on the body, including its mechanism of action and therapeutic and adverse effects. |
| Agonist | A substance that binds to a receptor and activates it to produce a biological response. |
| Antagonist | A substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist. |
| Biased Agonist | A ligand that preferentially activates one of several signaling pathways downstream of a receptor. |
Advanced Mechanistic Studies of Ligand-Receptor Dynamics, including Allosteric Modulation
A deeper understanding of how diphenethylamine derivatives interact with their target receptors at a molecular level is crucial for rational drug design. Advanced mechanistic studies, including the exploration of allosteric modulation, are providing new insights into these complex interactions.
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the primary ligand. nih.gov This approach offers the potential for more specific and finely-tuned therapeutic effects, acting like a "dimmer switch" rather than a simple "on/off switch". nih.gov
Researchers are investigating the potential for diphenethylamine derivatives to act as allosteric modulators. cnr.it Studies have shown that certain derivatives can influence the binding of other ligands and modulate downstream signaling pathways. cnr.it For example, some cannabidiol (B1668261) (CBD) derivatives, which share some structural similarities with diphenethylamines, have been shown to allosterically modulate cannabinoid receptors. cnr.it
Molecular modeling and simulation studies are also being employed to elucidate the structural determinants for diphenethylamine interaction with receptors like the KOR. nih.gov These studies have identified key hydrogen bonds and hydrophobic interactions that are critical for binding and receptor activation. nih.gov This knowledge is invaluable for designing new ligands with improved affinity and selectivity. nih.gov
| Term | Definition |
| Ligand-Receptor Dynamics | The study of the interactions between a ligand (e.g., a drug molecule) and its receptor protein. |
| Allosteric Modulation | The regulation of a receptor by a ligand binding to a site other than the primary binding site. nih.gov |
| Orthosteric Site | The primary binding site on a receptor for the endogenous ligand. nih.gov |
| Positive Allosteric Modulator (PAM) | An allosteric modulator that increases the affinity or efficacy of the primary ligand. nih.gov |
| Negative Allosteric Modulator (NAM) | An allosteric modulator that decreases the affinity or efficacy of the primary ligand. nih.gov |
Development of Specialized Research Probes and Tool Compounds (e.g., Radioligands) for Opioid and Other Receptor Systems
To further investigate the function of opioid and other receptor systems, there is a need for specialized research tools derived from the diphenethylamine scaffold. These tools, such as radioligands and affinity labels, are essential for characterizing receptor binding sites and studying receptor pharmacology. nih.govnih.gov
Radioligands are compounds that have been labeled with a radioactive isotope. They are used in binding assays to determine the affinity and selectivity of unlabeled compounds for a particular receptor. nih.gov The development of novel radioligands based on the diphenethylamine structure would be highly beneficial for screening new compounds and for use in imaging techniques like positron emission tomography (PET). nih.gov PET imaging with specific radioligands can visualize the distribution and density of receptors in the living brain, providing valuable information for both research and clinical applications. nih.gov
Affinity labels are reactive molecules that bind covalently to their target receptor. nih.gov They are used to identify and characterize the amino acid residues that form the receptor's binding pocket. nih.gov While the development of peptide-based affinity labels for opioid receptors has been explored, creating small-molecule affinity labels from the diphenethylamine class could offer advantages in terms of cell permeability and in vivo stability. nih.gov
The creation of these specialized probes will not only advance our fundamental understanding of receptor biology but also aid in the discovery and development of new therapeutic agents. nih.gov
| Tool Compound | Description | Application |
| Radioligand | A ligand that contains a radioactive atom, allowing it to be tracked and measured. | Used in binding assays and imaging studies (e.g., PET) to quantify receptor density and drug occupancy. nih.gov |
| Affinity Label | A ligand that forms a covalent bond with its receptor, permanently labeling it. | Used to identify and map the binding site of a receptor. nih.gov |
| Research Probe | A molecule used to study the properties and function of a biological target. | Can be used to differentiate between members of a protein family and explore their functions. nih.gov |
Elucidation of Broader Biological System Interactions and Network Pharmacology of Diphenethylamine Derivatives
The effects of a drug are rarely limited to a single target. Network pharmacology is an emerging field that aims to understand the complex interplay between drugs, their multiple targets, and the broader biological networks they influence. dovepress.comrsc.org This approach moves beyond the "one drug, one target" paradigm to provide a more holistic view of drug action. dovepress.com
This systems-level understanding can lead to the identification of novel therapeutic applications for existing diphenethylamine derivatives and guide the design of new compounds with improved efficacy and reduced side effects. nih.gov For example, a network pharmacology approach could help to explain the complex polypharmacology of certain diphenethylamine-based drugs and identify potential drug-drug interactions.
Molecular docking and other computational techniques are often used in conjunction with network pharmacology to predict the binding of ligands to multiple targets. nih.govresearchgate.net These in silico methods, when combined with experimental validation, provide a powerful platform for exploring the broader biological interactions of diphenethylamine derivatives. dovepress.com
| Concept | Description |
| Network Pharmacology | An approach that studies the effects of drugs on the complex networks of biological systems. dovepress.comrsc.org |
| Polypharmacology | The ability of a single drug to interact with multiple targets. |
| Systems Biology | An approach that seeks to understand the complex interactions within biological systems. dovepress.com |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for Diphenethylamine hydrochloride?
Methodological Answer:
Diphenethylamine hydrochloride can be synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, reactions are typically conducted in polar solvents (e.g., water or alcohols) using alkyl halides and ammonia derivatives. Reductive amination involves reacting a ketone or aldehyde with an amine in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-synthesis, crystallization in ethanol or acetone is recommended to isolate the hydrochloride salt .
Key Parameters:
- Solvent polarity (dielectric constant > 30).
- Reaction temperature (20–60°C for nucleophilic substitution; 0–25°C for reductive amination).
- Stoichiometric ratio of amine to alkylating agent (1:1.2 to minimize side products).
Advanced: How can reaction byproducts during synthesis be systematically analyzed?
Methodological Answer:
Byproducts can be characterized using hyphenated analytical techniques:
- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns and exact mass.
- GC-MS with derivatization : Detects volatile byproducts after silylation or acylation.
- ¹H/¹³C NMR : Resolves structural ambiguities (e.g., regioisomers) through coupling constants and DEPT-135 experiments.
For quantification, calibrate against reference standards of suspected byproducts (e.g., N-alkylated derivatives or oxidation products) .
Basic: What analytical methods are recommended for purity assessment?
Methodological Answer:
- HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 50:50 gradient). Monitor at 254 nm.
- Karl Fischer Titration : Determine water content (<0.5% w/w).
- Melting Point Analysis : Compare observed mp (e.g., 160–165°C) to literature values (±2°C tolerance) .
Advanced: How can Diphenethylamine hydrochloride’s receptor-binding affinity be studied?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-labeled Diphenethylamine in competition experiments with serotonin (5-HT₂A) or dopamine (D₂) receptors. Calculate IC₅₀ values via nonlinear regression.
- Surface Plasmon Resonance (SPR) : Immobilize receptors on a sensor chip and measure real-time binding kinetics (ka, kd).
- In Silico Docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding poses and affinity scores .
Basic: What safety protocols are essential for handling Diphenethylamine hydrochloride?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite).
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can computational tools predict toxicity profiles?
Methodological Answer:
- QSAR Models : Use tools like OECD QSAR Toolbox to predict acute toxicity (LD₅₀) based on structural descriptors.
- ADMET Prediction : Software like Schrödinger’s ADMET Predictor evaluates hepatotoxicity, plasma protein binding, and CYP450 inhibition.
- Derek Nexus : Flags structural alerts for mutagenicity or carcinogenicity .
Basic: How should stability studies be designed for this compound?
Methodological Answer:
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC Monitoring : Track degradation products at 0, 1, 3, and 6 months.
- pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-prone conditions .
Advanced: How to resolve contradictions in solubility data across literature?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem, Reaxys, and experimental studies. Apply statistical tests (e.g., ANOVA) to identify outliers.
- Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility in solvents like DMSO or ethanol.
- Experimental Validation : Conduct shake-flask experiments with UV-Vis quantification at λmax ≈ 270 nm .
Basic: What are its applications in biochemical assays?
Methodological Answer:
- Enzyme Inhibition Studies : Use as a substrate analog for monoamine oxidase (MAO) assays. Monitor enzyme activity via spectrophotometric detection of H₂O₂ (λ = 540 nm).
- Cell-Based Assays : Test neuroactivity in SH-SY5Y cells using calcium flux assays (Fluo-4 AM dye) .
Advanced: How to optimize crystallization for high-purity yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
